molecular formula C8H8N2O B1346151 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 5400-75-9

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1346151
CAS No.: 5400-75-9
M. Wt: 148.16 g/mol
InChI Key: CTCHXZUMFHNSHM-UHFFFAOYSA-N
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Description

“5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da . This compound is used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion and design of potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, can be achieved through various methods . One common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl . Another method uses various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 147.7±10.0 °C at 760 mmHg, and a flash point of 51.2±19.2 °C . It also has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 123.4±3.0 cm3 .

Scientific Research Applications

DNA Topoisomerase I Inhibition

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of 1H-benzimidazole, exhibits significant inhibitory activity on mammalian type I DNA topoisomerase. This property makes it a compound of interest in cancer research and therapy, as topoisomerase inhibitors are crucial for controlling and modifying DNA topology during cellular processes (Alpan, Gunes, & Topçu, 2007).

Antioxidant and Antimicrobial Properties

Benzimidazole derivatives, including this compound, have been found to possess antioxidant and antimicrobial activities. These properties are important for the development of new therapeutic agents with potential applications in treating various infections and diseases associated with oxidative stress (Anastassova et al., 2016).

Anti-diabetic Applications

Benzimidazole-pyrazoline hybrid molecules, incorporating this compound, demonstrate significant anti-diabetic potential. These compounds have shown promising results in α-glucosidase inhibition activity, which is a key target in diabetes management (Ibraheem et al., 2020).

Antineoplastic and Antifilarial Activities

Some benzimidazole derivatives, including this compound, have shown potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in cancer cells and notable activity against filarial worms, suggesting their use in cancer and parasitic infection treatments (Ram et al., 1992).

Thermostable Energetic Materials

Innovative derivatives of this compound, such as nitro and nitramino derivatives, have been developed with high melting points and thermal stability. These properties make them suitable for potential applications as new thermostable energetic materials in various industrial and military applications (Šarlauskas, Stankevičiūtė, & Tamulienė, 2022).

Corrosion Inhibition

Benzimidazole derivatives, including this compound, have been used in corrosion inhibition studies for mild steel in acidic environments. Their effectiveness in protecting metalsurfaces from corrosion is significant for industrial applications, such as in the petroleum and chemical industries (Yadav, Behera, Kumar, & Sinha, 2013).

Analytical Methodology in Pharmaceuticals

This compound, as a part of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), has been subject to analytical studies for its determination in pharmaceutical dosage forms. This is crucial for quality control and assurance in the pharmaceutical industry, ensuring the efficacy and safety of drug products (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

Antileukemic Properties

Novel derivatives of this compound have shown promising antileukemic properties. These compounds have been synthesized and evaluated for their potential as chemotherapeutic agents in treating leukemia, highlighting their significance in cancer research (Gowda et al., 2009).

Synthetic Methodologies in Drug Development

The synthesis of (Het)arylbenzimidazoles, involving this compound, is an area of active research. These methodologies are crucial for the development of pharmaceuticals, as benzimidazole is a core structure in many drugs approved by the US FDA (Mamedov & Zhukova, 2021).

Antimicrobial and Cytotoxic Activities

Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These properties are essential for the development of new drugs targeting various bacterial infections and cancer cells (Mavrova et al., 2015).

Anti-tubercular and Antimicrobial Activities

Benzimidazole derivatives have also been investigated for their anti-tubercular and antimicrobial activities. This research is significant for developing new therapeutic agents against tuberculosis and other microbial infections (Maste et al., 2011).

Inhibition of Gastric Acid Secretion

Studies have shown that substituted benzimidazoles, including this compound, caninhibit gastric acid secretion by blocking the (H+ + K+) ATPase. This mechanism is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease, highlighting the therapeutic potential of these compounds in gastroenterology (Fellenius et al., 1981).

NR2B-selective N-methyl-D-aspartate Antagonists

Benzimidazole derivatives, particularly 5-substituted benzimidazoles, have been identified as potent antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This activity is relevant in developing treatments for conditions like chronic pain, neuropathy, and neurodegenerative diseases (Mccauley et al., 2004).

Anti-hypertension Activities

5-Nitro benzimidazole derivatives, including those with this compound, have shown promising results as angiotensin II receptor antagonists with anti-hypertension activities. These findings are significant for developing new antihypertensive drugs (Zhu et al., 2014).

Tubulin Polymerization Inhibitors

Methyl (5(6)-substituted benzimidazol-2yl) carbamates, including this compound, have been studied for their structure-activity relationships as inhibitors of mammalian tubulin polymerization. This research is vital for developing cancer therapies, as tubulin inhibitors play a critical role in controlling cell division (Lacey & Watson, 1985).

Safety and Hazards

“5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an activator of chloride secretion, which is crucial for maintaining cellular ion balance . Additionally, this compound has been studied for its potential therapeutic applications in conditions such as cystic fibrosis and chronic obstructive pulmonary disease . The interactions of this compound with biomolecules are primarily through binding to specific sites on enzymes and proteins, thereby modulating their activity.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been found to affect cellular function by altering gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of metabolites . These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been found to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound can influence its ability to modulate cellular function and metabolic pathways.

Properties

IUPAC Name

5-methyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCHXZUMFHNSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278872
Record name 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-75-9
Record name 5-Methylbenzimidazolone
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Record name 5400-75-9
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Record name 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-
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Record name 5-METHYLBENZIMIDAZOLONE
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Synthesis routes and methods I

Procedure details

4.00 g of 2-amino-5-methylbenzoic acid was dissolved in 40 mL of 1,4-dioxane, to which 5.5 mL of triethylamine and 6.8 mL of diphenylphosphoryl azide were successively added, and this mixture was stirred for 1.5 hours while heating it under reflux. The reaction mixture, to which a mixture of ethyl acetate and water was added, was adjusted to pH 7 with 1M hydrochloric acid, and the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous sodium sulfate, and the solvent was distilled out under reduced pressure to yield 2.96 g of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one as light yellow solid.
Quantity
4 g
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5.5 mL
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40 mL
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6.8 mL
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Synthesis routes and methods II

Procedure details

Into a 100 mL round bottomed flask, 3,4-diaminotoluene (1.00 g, 8.2 mmol) was dissolved in THF (8.2 mL). CDT (1.59 g, 9.8 mmol) in THF (25 mL) was added slowly via addition funnel. After addition the mixture was stirred overnight at room temperature. Solvent was removed under vacuum and the residue was purified by column chromatography (5% MeOH/DCM) to give the product 5-methyl-1H-benzo[d]imidazol-2(3H)-one (110A) as a brown-tan solid (990 mg, 82% yield). ESI-MS:m/z 149.4 (M+H)+.
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1 g
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8.2 mL
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25 mL
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Synthesis routes and methods III

Procedure details

Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-6-carboxylate (43 g, 0.22 mol) was charged into phosphorus oxychloride (286 ml). Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours. After cooling reaction mass was poured in mixture of ice and water (2 kg). Precipitate was filtered out. Filtrate was diluted with water (1.25 litres) and ammonia solution (˜800 ml). After that pH was adjusted to 5.6 with ammonia solution. Precipitate was filtered and rinsed with water. Yield 39.5 g (84%).
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43 g
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286 mL
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2 kg
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Synthesis routes and methods IV

Procedure details

To a solution of 4-methyl-1,2-phenylenediamine (1) (25 g) in tetrahydrofuran (375 mL) was added dropwise a solution of 1,1′-carbonyldiimidazole (36.5 g) in dichloromethane (375 mL). After stirring at room temperature for 6.5 hr, diisopropylether (375 mL) was added to the reaction mixture. After stirring at room temperature, the resulting precipitate was collected by filtration. The precipitate was washed with diisopropyl ether, and dried under reduced pressure to give 5-methyl-1,3-dihydrobenzimidazol-2-one (2) (24.6 g).
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25 g
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36.5 g
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375 mL
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375 mL
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375 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a significant contributor to the separation of different crabapple taxa. What does this suggest about the compound's role in floral scent?

A1: The research indicates that this compound, alongside other volatile compounds, plays a crucial role in defining the unique aroma profiles of different crabapple taxa []. The presence and variation in the concentration of this compound likely contribute to the distinct scent intensities observed across the studied taxa. This finding highlights the compound's potential importance as a chemotaxonomic marker within the Malus genus. Further research is needed to understand if this compound plays a specific role in attracting pollinators or if its presence is linked to other biological functions.

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